Boc-leu-met-ome

Description

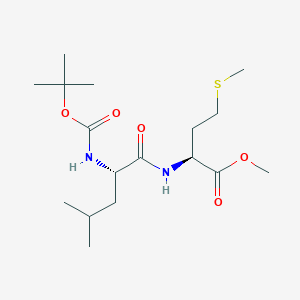

Structure

3D Structure

Properties

Molecular Formula |

C17H32N2O5S |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C17H32N2O5S/c1-11(2)10-13(19-16(22)24-17(3,4)5)14(20)18-12(8-9-25-7)15(21)23-6/h11-13H,8-10H2,1-7H3,(H,18,20)(H,19,22)/t12-,13-/m0/s1 |

InChI Key |

ZMMCFGPDEGIVMK-STQMWFEESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Boc Leu Met Ome and Its Analogs

Strategies for Dipeptide Synthesis Involving Boc Protection and Methyl Esterification

The core strategy for synthesizing Boc-Leu-Met-OMe in a solution-phase approach involves the coupling of two modified amino acid derivatives: N-terminally protected Boc-L-leucine (Boc-Leu-OH) and C-terminally protected L-methionine methyl ester (H-Met-OMe). This strategy is designed to ensure that the peptide bond forms specifically between the carboxyl group of leucine (B10760876) and the amino group of methionine, preventing unwanted side reactions such as self-polymerization of the amino acids.

The synthesis can be broken down into three primary stages:

Protection of Reactants : The amino group of leucine is protected with the acid-labile Boc group. This is typically achieved by reacting L-leucine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The carboxyl group of methionine is protected as a methyl ester, which can be accomplished by treating L-methionine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. The resulting methionine methyl ester is usually obtained as a hydrochloride salt (H-Met-OMe·HCl), which requires neutralization before the coupling step.

Peptide Bond Formation (Coupling) : The protected Boc-Leu-OH and H-Met-OMe are linked together using a coupling reagent. This is the crucial step where the amide bond is formed. The carboxyl group of Boc-Leu-OH is activated by the coupling reagent, making it susceptible to nucleophilic attack by the free amino group of H-Met-OMe.

Work-up and Purification : After the coupling reaction is complete, a series of work-up steps, including washes with acidic and basic aqueous solutions, are performed to remove unreacted starting materials, byproducts, and the coupling agent. The final product, this compound, is then purified, typically through crystallization or column chromatography.

A representative reaction scheme for the synthesis of a similar dipeptide, Boc-Leu-Gly-OMe, illustrates this strategy. In this process, Boc-Leucine is coupled with glycine (B1666218) methyl ester hydrochloride in a mixture of dichloromethane (B109758) and dimethylformamide, using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling reagent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress racemization. The base N-ethylmorpholine is used to neutralize the hydrochloride salt of the glycine methyl ester.

Coupling Reagents and Reaction Conditions for this compound Formation

The choice of coupling reagent is critical for the successful synthesis of this compound, as it influences the reaction rate, yield, and the stereochemical integrity of the final product. A variety of coupling reagents are available, each with its own mechanism of action and optimal reaction conditions.

Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for peptide bond formation. These reagents activate the carboxyl group of Boc-Leu-OH to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of H-Met-OMe to form the dipeptide. To minimize the risk of racemization and the formation of N-acylurea byproduct, carbodiimide-mediated couplings are almost always performed in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also commonly used, as the resulting urea (B33335) byproduct is water-soluble and can be easily removed during the aqueous work-up.

Phosphonium (B103445) and Aminium/Uronium Salts are another class of highly efficient coupling reagents. Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are known for their high coupling efficiency and low rates of racemization, even for sterically hindered amino acids. These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to facilitate the reaction.

The reaction conditions for the coupling step are generally mild. The reaction is often carried out at an initial temperature of 0°C to control the exothermic activation step, and then allowed to warm to room temperature for several hours to ensure completion. The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or mixtures thereof being the most common.

Below is an interactive data table summarizing common coupling reagents and their typical reaction conditions for the synthesis of Boc-protected dipeptide methyl esters.

| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Temperature | Typical Reaction Time |

| DCC | HOBt | N-ethylmorpholine | DCM/DMF | 0°C to RT | 5-12 hours |

| EDC | HOBt | DIPEA | DCM or DMF | 0°C to RT | 2-12 hours |

| HBTU | None | DIPEA | DMF | 0°C to RT | 1-4 hours |

| PyBOP | None | DIPEA | DMF or DCM | 0°C to RT | 1-4 hours |

| TiCl₄ | None | None | DCM | 40°C (Microwave) | 20-40 minutes |

Optimization of Synthetic Pathways for this compound in Laboratory Settings

Optimizing the synthesis of this compound involves fine-tuning various parameters to maximize the yield and purity of the final product while minimizing reaction time and side reactions. Key areas for optimization include the choice of reactants and reagents, reaction conditions, and purification methods.

One of the primary considerations is the selection of the coupling reagent and any necessary additives. For a relatively straightforward dipeptide like this compound, a cost-effective carbodiimide (B86325) like DCC or EDC with HOBt is often sufficient. However, for faster reaction times and potentially higher yields, more advanced phosphonium or aminium reagents like HBTU or HATU may be employed. The stoichiometry of the reactants is another critical factor. Typically, a slight excess of the Boc-amino acid and the coupling reagent is used relative to the amino acid methyl ester to drive the reaction to completion.

Temperature control is crucial, especially during the activation of the carboxylic acid, to prevent side reactions and racemization. Starting the reaction at 0°C and then allowing it to proceed at room temperature is a common practice. The reaction progress should be monitored, for example by thin-layer chromatography (TLC), to determine the optimal reaction time.

The work-up procedure is also a target for optimization. A standard work-up involves sequential washes of the organic reaction mixture with a weak acid (e.g., dilute HCl or KHSO₄ solution) to remove unreacted amine and base, followed by a weak base (e.g., NaHCO₃ solution) to remove unreacted Boc-amino acid and the HOBt additive. A final wash with brine helps to remove residual water before drying the organic phase.

For purification, crystallization is often the most efficient method for obtaining a highly pure product on a laboratory scale. The choice of solvent system for crystallization is key and may require some experimentation. If the product is an oil or does not crystallize easily, column chromatography on silica (B1680970) gel is an effective alternative.

Stereochemical Control in the Synthesis of this compound and Related Derivatives

Maintaining the stereochemical integrity of the chiral centers in both leucine and methionine is of utmost importance during the synthesis of this compound. The α-carbon of an activated amino acid is susceptible to epimerization (racemization) under certain conditions, which would lead to the formation of diastereomeric impurities (e.g., Boc-D-Leu-L-Met-OMe, Boc-L-Leu-D-Met-OMe, and Boc-D-Leu-D-Met-OMe) that can be difficult to separate from the desired L,L-dipeptide.

The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated Boc-amino acid. The α-proton of this oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of stereochemical information.

Several strategies are employed to suppress racemization during the coupling step:

Use of Additives : The addition of reagents like HOBt or HOAt to carbodiimide-mediated couplings is the most common method to prevent racemization. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to oxazolone formation and subsequent racemization.

Choice of Coupling Reagent : Phosphonium and aminium/uronium-based coupling reagents, such as HBTU, HATU, and PyBOP, are generally considered to be "racemization-suppressing" and are often preferred, especially when coupling racemization-prone amino acids.

Control of Base : The type and amount of base used can significantly impact the extent of racemization. Weaker, sterically hindered bases like DIPEA or N-methylmorpholine are generally preferred over stronger bases. The base should be used in the minimum amount necessary to neutralize any acid salts and facilitate the reaction.

Low Temperature : Performing the coupling reaction at low temperatures (e.g., starting at 0°C or even lower) can help to minimize racemization by reducing the rate of the competing epimerization pathway.

For the synthesis of this compound, since both leucine and methionine are standard amino acids, the risk of racemization is moderate. However, adherence to these stereochemical control strategies is still essential to ensure the synthesis of the desired, optically pure L,L-dipeptide.

Green Chemistry Approaches in this compound Synthesis

Traditional peptide synthesis methods, including the solution-phase synthesis of dipeptides like this compound, often rely on large volumes of hazardous organic solvents and generate significant amounts of chemical waste. In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methodologies.

Key principles of green chemistry that can be applied to the synthesis of this compound include:

Use of Greener Solvents : Efforts have been made to replace conventional solvents like DMF and DCM, which have toxicity concerns, with more benign alternatives. Propylene carbonate has been shown to be an effective green polar aprotic solvent for both solution- and solid-phase peptide synthesis. Other greener solvent options include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). The use of water as a solvent is also a major goal, although the low solubility of Boc-protected amino acids in water presents a challenge. One approach to overcome this is the use of water-dispersible nanoparticles of the protected amino acids.

Atom Economy : The ideal synthesis would incorporate all atoms from the starting materials into the final product. While the use of protecting groups and coupling reagents inherently lowers the atom economy, choosing synthetic routes with fewer steps and reagents that generate less waste is a key consideration.

Catalysis : The development of catalytic methods for peptide bond formation is an active area of research. Catalytic processes would reduce the need for stoichiometric amounts of coupling reagents, thereby minimizing waste.

Energy Efficiency : The use of microwave irradiation can significantly accelerate reaction times, often leading to improved yields and reduced energy consumption compared to conventional heating methods.

Waste Reduction : Optimizing reaction conditions to maximize yield and minimize side product formation directly contributes to waste reduction. Additionally, developing methods for the recovery and recycling of solvents and reagents can further improve the sustainability of the process.

By incorporating these green chemistry principles, the synthesis of this compound and other peptides can be made more sustainable and environmentally responsible.

Structural Elucidation and Conformational Analysis of Boc Leu Met Ome

Spectroscopic Techniques for Verifying Boc-leu-met-ome Structure (e.g., NMR, Mass Spectrometry, IR)

The molecular structure of this compound is unequivocally verified through a suite of spectroscopic techniques. Mass spectrometry confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are essential for confirming the backbone structure and the presence of the tert-butoxycarbonyl (Boc) protecting group. For the closely related compound Boc-Leu-Met-NH₂, ¹H NMR reveals characteristic signals: a singlet around 1.45 ppm for the nine protons of the Boc group, a doublet for the leucine (B10760876) CδH protons at approximately 0.95 ppm, and a singlet for the methionine S-CH₃ protons around 2.45 ppm. core.ac.uk The amide (NH) protons for leucine and methionine appear as doublets at 6.4 ppm and 6.6 ppm, respectively. core.ac.uk These spectral features are foundational for verifying the integrity of the dipeptide structure.

Interactive Table: Characteristic ¹H NMR Chemical Shifts for Boc-Leu-Met Derivatives

| Group | Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Boc | (CH₃)₃-C | 1.45 | Singlet | core.ac.uk |

| Leucine | CδH (CH₃)₂ | 0.95 | Doublet | core.ac.uk |

| Leucine | CβH₂, CγH | 1.7 | Multiplet | core.ac.uk |

| Leucine | NH | 6.4 | Doublet | core.ac.uk |

| Methionine | S-CH₃ | 2.45 | Singlet | core.ac.uk |

| Methionine | CβH₂, CγH | 1.7-3.1 | Multiplet | core.ac.uk |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound, confirming its elemental composition. The molecular formula for the compound is C₁₇H₃₂N₂O₅S, corresponding to a specific molecular weight that can be precisely measured. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present in the molecule. For similar Boc-protected peptides, characteristic absorption bands include those for the urethane (B1682113) group (around 1710-1715 cm⁻¹) and the amide group (amide I at ~1650 cm⁻¹, amide II at ~1520 cm⁻¹, and N-H stretch at ~3300 cm⁻¹). core.ac.ukresearchgate.net Studies on this compound have utilized FT-IR to analyze its structural features. amazonaws.com

Conformational Preferences and Dynamics of this compound in Solution and Solid State

The three-dimensional shape of this compound is not static; it exhibits different conformational preferences depending on its physical state (solution or solid) and the solvent environment. researchgate.netresearchgate.net A key factor influencing its conformation is the N-terminal Boc group. Unlike a standard peptide bond, which strongly prefers a trans geometry, the urethane bond of the Boc group has a lower energy barrier between its cis and trans conformations. researchgate.net This flexibility allows for a wider range of accessible shapes.

In solution, the conformation is highly dependent on solvent polarity. In nonpolar solvents like chloroform, peptides with a tendency to form internal hydrogen bonds often adopt folded structures, such as γ- or β-turns. researchgate.net As solvent polarity increases (e.g., in DMSO), these intramolecular hydrogen bonds can be disrupted, leading to more extended or solvated conformations. researchgate.netpsu.edu NMR techniques, such as measuring the temperature dependence of amide proton chemical shifts and analyzing Nuclear Overhauser Effects (NOEs), are used to probe these solution-state conformations and the presence of intramolecular hydrogen bonds. psu.edunih.gov

In the solid state, the conformation is fixed within the crystal lattice. Studies on related molecules show that both folded and extended conformations can be observed. ias.ac.inpsu.edu The specific conformation adopted in the crystal is a result of a balance between intramolecular forces and the intermolecular interactions required for crystal packing. acs.org

X-ray Crystallography Studies of this compound and its Derivatives

While a specific crystal structure for this compound is not detailed in the available literature, extensive X-ray diffraction studies on closely related derivatives provide significant insight into its likely solid-state conformations. These studies reveal a common tendency for Boc-protected peptides containing methionine or leucine to adopt well-defined turn structures.

For instance, the crystal structure of Boc-L-Met-Xxx-L-Phe-OMe (where Xxx is a conformationally restricted amino acid) shows that the peptide backbone adopts a β-bend conformation at the -L-Met-Xxx- sequence. ias.ac.in This fold is stabilized by an intramolecular hydrogen bond between the phenylalanine NH group and the carbonyl oxygen of the Boc group. ias.ac.in Similarly, a derivative where the central leucine is replaced with a cyclic amino acid, N-Boc-Met-Cpg-Phe-OMe, crystallizes in a Type II β-turn conformation. researchgate.netresearchgate.net In another case, involving the sequence Boc-Leu-Dpg-Val-OMe, two distinct conformations (one helical and one fully extended) were found within the same crystal, highlighting the possibility of conformational polymorphism. psu.edu

Interactive Table: X-ray Crystallography Findings for this compound Derivatives

| Compound Derivative | Key Conformational Feature | Stabilizing Interaction | Reference |

|---|---|---|---|

| Boc-L-Met-Xxx-L-Phe-OMe | β-bend at -L-Met-Xxx- | Intramolecular H-bond (Phe NH to Boc C=O) | ias.ac.in |

| N-Boc-Met-Cpg-Phe-OMe | Type II β-turn | - | researchgate.netresearchgate.net |

These findings strongly suggest that this compound has a high propensity to form compact, folded structures like β-turns in the solid state, driven by the conformational constraints of its residues and the potential for intramolecular hydrogen bonding involving the Boc group.

Theoretical Studies on the Preferred Conformations of this compound

Theoretical and computational methods complement experimental findings by exploring the potential energy landscape of the molecule to predict its preferred conformations. Conformational energy calculations performed on Boc-amino acid derivatives have been particularly revealing. researchgate.netresearchgate.net

These studies confirm that the cis and trans conformations of the urethane amide bond in the Boc group have nearly equal energies. researchgate.net This is in stark contrast to a typical peptide bond, where the trans conformation is significantly lower in energy. researchgate.net This theoretical result explains the experimental observation of both conformers in solution NMR and crystal structures. researchgate.net

Furthermore, theoretical analyses of related peptides, such as formyl-Met-Leu-Phe-OMe, indicate that the peptide backbone possesses considerable flexibility. chem-soc.simdpi.com While replacing the formyl group with a Boc group can dramatically alter biological activity, this is often attributed to the steric bulk and different conformational preferences induced by the Boc protector. mdpi.com Computational models can map the relative energies of different backbone arrangements (e.g., β-turn vs. extended), helping to rationalize the conformations observed under various experimental conditions. psu.edu

Biochemical and Pharmacological Investigations of Boc Leu Met Ome

Enzyme Substrate Specificity Studies with Boc-leu-met-ome

The dipeptide derivative, this compound (N-tert-butoxycarbonyl-L-leucyl-L-methionine methyl ester), serves as a valuable tool in biochemical research, particularly in the study of enzyme kinetics and specificity. Its structure, featuring a protected N-terminus (Boc group), a specific peptide bond (Leu-Met), and a C-terminal methyl ester, allows for targeted investigations into the activity of various enzyme classes.

This compound and its analogs are recognized substrates for several peptidases and proteases. The specificity of these enzymes is often directed by the amino acid residues flanking the scissile bond. The Leu-Met sequence is a key recognition motif for certain proteases.

A notable application is in the study of calpains, a family of calcium-dependent, non-lysosomal cysteine proteases. A fluorogenic derivative, t-BOC-L-leucyl-L-methionine amide of 7-amino-4-chloromethylcoumarin (B130982) (t-BOC-Leu-Met-CMAC), has been effectively used to measure calpain activity. thermofisher.comnih.gov Upon cleavage of the amide bond by calpain, the highly fluorescent CMAC molecule is released, providing a direct measure of enzyme activity. thermofisher.comfishersci.be This substrate has been utilized to detect basal calpain activity in cell lines like Hepa-1 and human RPE cells and to visualize increased activity in the venular endothelium in response to hyperglycemia. nih.govnih.gov The specificity of calpains for leucine-containing substrates is further supported by the use of Boc-Val-Leu-Lys-MCA as a sensitive fluorogenic substrate for porcine calpain isozymes I and II. peptide.co.jpmedchemexpress.com

The trypsin-like activity of the 20S proteasome has also been assessed using similar fluorogenic substrates, such as Boc-Leu-Arg-Arg-AMC, indicating the utility of Boc-protected peptides in studying complex protease systems. ubpbio.com

Table 1: Examples of Boc-Leu-Met Analogs as Peptidase/Protease Substrates

| Substrate Name | Target Enzyme(s) | Application/Finding | Reference(s) |

|---|---|---|---|

| t-BOC-Leu-Met-CMAC | Calpains | Fluorogenic substrate for measuring calpain activity in live cells and tissues. thermofisher.comnih.gov | thermofisher.comnih.govnih.gov |

| Boc-Val-Leu-Lys-MCA | Plasmin, Calpain I & II, Papain | Sensitive fluorogenic substrate for various proteases. peptide.co.jp | peptide.co.jpmedchemexpress.com |

| Boc-Leu-Gly-Arg-AMC | Convertases | Fluorogenic substrate used in enzymatic assays. medchemexpress.com | medchemexpress.com |

| Boc-Leu-Arg-Arg-AMC | 20S Proteasome (Trypsin-like activity) | Fluorogenic substrate for proteasome activity. ubpbio.com | ubpbio.com |

The C-terminal methyl ester group of this compound makes it a potential substrate for esterases. Proteases such as chymotrypsin (B1334515) and subtilisin are known to exhibit esterase activity, catalyzing the hydrolysis of peptide methyl esters. thieme-connect.de This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid. The efficiency of this enzymatic conversion can be influenced by the solvent system, with some organic solvents being tolerated by the enzymes. google.comresearchgate.net

Studies on related peptide methyl esters, such as Formyl-Met-Leu-Phe-OMe, demonstrate that the ester group is a site of metabolic activity. ias.ac.in In investigations of bacterial L-amino acid ligases, the methyl ester of L-methionine was shown to be a tolerated modification, suggesting that enzymes can interact with and process this group, albeit sometimes with reduced efficiency compared to the free carboxylate. nih.gov The enzymatic hydrolysis of the methyl ester is a critical step in the intracellular processing of such compounds, converting the ester prodrug form into a biologically active or intermediate state. nih.gov

Dipeptides containing leucine (B10760876) and methionine are significant in bacterial metabolism. In Porphyromonas gingivalis, a bacterium implicated in periodontal disease, the dipeptidyl-peptidase 5 (DPP5) exhibits a predominant hydrolyzing activity toward Met-Leu-MCA, a substrate analog of this compound. nih.gov This indicates that bacterial enzymes can specifically recognize and cleave the Leu-Met peptide bond.

Furthermore, research into Staphylococcus aureus has identified an L-amino acid ligase (LdmS) with high selectivity for L-aspartate and L-methionine, forming an L-aspartyl–L-methionine dipeptide. nih.gov While this enzyme also accepts L-leucine as a substrate in place of L-methionine, its preference for methionine highlights the importance of this amino acid in staphylococcal sulfur amino acid metabolism. nih.gov In another context, bacteria like Vibrio cholerae produce D-isomers of leucine and methionine, which play a role in remodeling the cell wall during the stationary phase of growth by modulating peptidoglycan synthesis. nih.gov These findings underscore the diverse roles of Leu-Met dipeptides and their constituent amino acids in bacterial physiology.

Table 2: Bacterial Enzymes and Pathways Involving Leucine and Methionine

| Organism | Enzyme/Pathway | Function/Relevance | Reference(s) |

|---|---|---|---|

| Porphyromonas gingivalis | Dipeptidyl-peptidase 5 (DPP5) | Hydrolyzes Met-Leu-MCA, indicating activity on Leu-Met dipeptides. | nih.gov |

| Staphylococcus aureus | L-aspartate–L-methionine ligase (LdmS) | Synthesizes L-Asp-L-Met dipeptide; involved in sulfur amino acid metabolism. | nih.gov |

| Vibrio cholerae | Broad spectrum racemase (BsrV) | Produces D-Leu and D-Met, which regulate peptidoglycan synthesis. | nih.gov |

In Vitro Cellular Assays Utilizing this compound

The chemical properties of this compound and its derivatives make them suitable for use in various in vitro cellular assays to probe biological processes.

The ability of this compound to enter cells is a prerequisite for its use as an intracellular enzyme substrate. Studies using the fluorogenic analog t-BOC-Leu-Met-CMAC confirm that it is cell-permeant, allowing for the measurement of peptidase activity within live cells. thermofisher.comthermofisher.com The design of CMAC-based substrates specifically aims for improved retention within the cellular environment. thermofisher.com

Research on the uptake of similar compounds, such as leucine-O-methylester (Leu-OMe), in porcine polymorphonuclear (PMN) cells has shown that these methylesters are readily taken up and metabolized. nih.gov This intracellular processing leads to the accumulation of leucine inside the cell. nih.gov A portion of the hydrolyzed leucine is then observed to filter back into the culture medium over time. nih.gov Such studies indicate that upon cellular uptake, the methyl ester of this compound would likely be hydrolyzed by intracellular esterases, releasing the dipeptide Boc-Leu-Met for further interaction with intracellular proteases like calpain. nih.govnih.gov This intracellular processing can have further cellular consequences; for instance, treatment of PMN cells with Leu-OMe led to the formation of large vacuoles. nih.gov

While this compound is primarily characterized as an enzyme substrate, its structural components are related to peptides known to interact with specific cell surface receptors. The N-formyl peptide receptor (FPR) is a G protein-coupled receptor on neutrophils that recognizes N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), which are potent chemoattractants. ingentaconnect.com

Notably, the Boc-protected analog, Boc-Met-Leu-Phe-OH (Boc-MLP), acts as an antagonist to the fMLP receptor. medchemexpress.comingentaconnect.com This demonstrates that N-terminally blocked di- and tri-peptides containing the Met-Leu motif can interact with the binding pocket of this class of receptors. Although direct receptor binding studies for this compound are not extensively documented, its primary role in the literature is as a substrate for intracellular enzymes rather than as a ligand for cell surface receptors. The interaction with the active site of enzymes like calpain is, in itself, a specific form of ligand interaction. nih.govnih.gov

Effects on Cellular Pathways or Signaling Cascades (pre-clinical, non-human)

The dipeptide derivative Boc-L-leucyl-L-methionine methyl ester, or this compound, is recognized primarily as a synthetic intermediate in the creation of more complex molecules, such as formyl-methionyl-leucyl-phenylalanine (fMLP). Consequently, direct research into the effects of this compound on cellular pathways is limited. However, its role as a precursor to potent biologically active molecules implies an indirect significance in the signaling cascades affected by its derivatives.

The most well-documented derivative of this compound is fMLP, a potent chemoattractant for neutrophils and other phagocytic cells. nih.govingentaconnect.com The interaction of fMLP with its G protein-coupled receptor, the formyl peptide receptor (FPR), triggers a multitude of intracellular signaling cascades. nih.govingentaconnect.com Upon ligand binding, FPR activates pathways including:

Phospholipase C (PLC) activation , leading to increased intracellular calcium and protein kinase C activation. nih.gov

Mitogen-activated protein kinase (MAPK) cascade activation . nih.gov

Phosphoinositide-3 kinase (PI3K) activation . nih.gov

These signaling events culminate in various cellular responses within neutrophils, such as chemotaxis, the production of reactive oxygen species (ROS), degranulation, and cytokine expression. nih.gov While these effects are attributed to fMLP, the synthesis of such peptides often involves intermediates like this compound, underscoring its foundational role in enabling the study of these cellular processes.

Furthermore, a fluorogenic substrate incorporating the Boc-leu-met structure, t-BOC-Leu-Met-CMAC, has been utilized to visualize and measure endothelial calpain activity in live rats. nih.gov This indicates a utility for Boc-leu-met derivatives in assays designed to investigate specific enzymatic pathways, such as those involved in Angiotensin II-induced endothelial dysfunction. nih.gov In these studies, the substrate allows for the monitoring of calpain activity, which has been linked to leukocyte-endothelium interactions and vascular permeability. nih.gov

In Vivo Animal Model Studies with this compound (excluding dosage/safety/human data)

Direct in vivo studies focusing on the independent biological effects of this compound are not extensively documented in publicly available research. The compound is typically used as a building block in the synthesis of other peptides for in vivo evaluation.

The biological activity of this compound in animal models is primarily understood through its incorporation into larger peptides. For example, peptides related to the prosegment of mouse submaxillary gland renin precursor, which include the Boc-Leu-Lys-Lys-Met-Pro-OMe sequence, have been synthesized and tested for their ability to inhibit renin activity in vitro. pnas.org One of these synthesized peptides demonstrated inhibitory effects on pure mouse submaxillary renin. pnas.org

In other research, a derivative, Boc-Met-Leu-Phe-OH (Boc-MLF), has been described as an antagonist for the formyl peptide receptor 1 (FPR1). nih.govingentaconnect.com However, its utility in preclinical studies has been limited due to relatively low potency and lack of specificity. nih.gov Another study noted that this antagonist did not alter the response to formalin in an animal model of nociception but was able to block the anti-nociceptive effects of annexin (B1180172) I and fMLP. ingentaconnect.com

It is important to note that while derivatives of this compound are used to probe biological systems, the activity is attributed to the final molecule, not the this compound intermediate itself. For example, various ferrocene-containing dipeptides have been evaluated for their biological activity, but the focus remains on the final conjugate. acs.org Similarly, extensive research into the structure-activity relationships of enkephalin-like peptides has been conducted, but this work centers on modifications to the core enkephalin structure. annualreviews.org

The following table summarizes the types of biological activities investigated using molecules derived from or related to this compound.

| Derivative/Related Compound | Animal/Cell Model | Biological System/Activity Investigated | Observed Outcome |

| Peptides from mouse renin prosegment (containing Boc-Leu-Lys-Lys-Met-Pro-OMe) | In vitro enzyme assay | Renin inhibition | Inhibition of pure mouse submaxillary renin activity was observed. pnas.org |

| Boc-Met-Leu-Phe-OH (Boc-MLF) | Preclinical studies | Formyl Peptide Receptor 1 (FPR1) antagonism | Described as a low potency, non-specific antagonist. nih.gov |

| Boc-Met-Leu-Phe-OH (Boc-MLF) | Animal model of nociception | Nociceptive response modulation | Did not alter formalin response but blocked anti-nociceptive effects of annexin I and fMLP. ingentaconnect.com |

| t-BOC-Leu-Met-CMAC | Live rat microcirculation | Endothelial calpain activity | Used as a fluorogenic substrate to measure calpain activity. nih.gov |

Structure Activity Relationship Sar Studies of Boc Leu Met Ome Derivatives

Impact of N-Terminal Protection Group Modifications on Boc-leu-met-ome Activity

The N-terminal protecting group plays a pivotal role in the biological profile of peptides. In the case of this compound and its analogs, particularly those studied in the context of chemotaxis, the nature of this group is a primary determinant of agonist versus antagonist activity.

Research on N-formyl peptides, such as the well-known chemotactic agent N-formyl-methionyl-leucyl-phenylalanine (fMLP), has established the importance of the N-terminal modification for potent activation of formyl peptide receptors (FPRs). nih.govnih.gov The N-formyl group is crucial for the high-affinity binding and activation of FPR1. nih.gov Studies comparing N-formyl peptides with their non-formylated counterparts show that the formylated version is significantly more potent, sometimes by a factor of 100 or more. nih.gov

When the small N-formyl group is replaced by the bulky tert-butyloxycarbonyl (Boc) group, a dramatic shift in biological activity is observed. mdpi.comchem-soc.si This substitution typically converts a potent agonist into an antagonist. nih.gov For instance, while fMLP is a powerful chemoattractant, its analog Boc-Met-Leu-Phe (Boc-MLF) acts as an FPR1 antagonist, blocking the effects of fMLP. nih.govrndsystems.com This antagonistic activity is attributed to the bulky, hydrophobic nature of the Boc group, which can occupy the receptor binding pocket without inducing the conformational change necessary for signal transduction. mdpi.com This principle suggests that this compound would likely act as an antagonist or a very weak agonist in biological systems mediated by receptors that recognize N-formylated peptides.

The table below summarizes the general effect of N-terminal group modification on the activity of chemotactic peptide analogs, which provides a strong inferential basis for the expected activity of this compound derivatives.

| N-Terminal Group | General Effect on Activity | Rationale |

| Formyl (For-) | Potent Agonist | Mimics bacterial proteins; crucial for high-affinity binding and receptor activation. nih.gov |

| Acetyl (Ac-) | Weakly Active or Inactive | Generally less potent than the formyl group, indicating specific receptor requirements. annualreviews.org |

| tert-Butyloxycarbonyl (Boc-) | Antagonist or Weak Agonist | Bulky group blocks the receptor, preventing activation by agonists. nih.govmdpi.com |

| Unprotected (H-) | Significantly Reduced Activity | The N-terminal modification is a key recognition feature for many peptide receptors. nih.gov |

Effects of Amino Acid Substitutions within the Dipeptide Sequence (Leu to X, Met to Y)

The specific amino acids in the peptide sequence are fundamental to its interaction with biological targets. Modifications to the leucine (B10760876) and methionine residues in this compound can significantly alter its binding affinity and efficacy by changing the side-chain size, hydrophobicity, and conformational flexibility.

Substitution with other hydrophobic residues: Replacing leucine with other nonpolar amino acids like valine (Val), isoleucine (Ile), or even another methionine can often retain biological activity, suggesting that hydrophobicity in this position is a key requirement. mdpi.com However, subtle differences in size and shape can fine-tune potency. For instance, in some peptide series, substituting leucine with 6-aminohexanoic acid, a structural isomer, has been shown to modulate activity and reduce cytotoxicity. mdpi.com

Substitution with constrained amino acids: Introducing conformationally restricted amino acids, such as 1-aminocyclohexane-1-carboxylic acid (Acc6), in place of leucine can dramatically alter the peptide's backbone structure. mdpi.com Such substitutions can force the peptide into a specific turn conformation (e.g., a β-turn), which may enhance or decrease activity depending on whether the induced shape is optimal for receptor binding. mdpi.comchem-soc.si

Substitution with polar residues: Replacing the hydrophobic leucine with a polar or charged amino acid generally leads to a significant loss of activity in peptides that bind to hydrophobic pockets, highlighting the importance of the nonpolar interaction at this position.

Methionine (Met) Substitution: Methionine is unique due to its flexible, unbranched, sulfur-containing side chain.

Substitution with Norleucine (Nle): Norleucine is a common isosteric replacement for methionine. It has a similar size and hydrophobicity but lacks the sulfur atom, which is susceptible to oxidation. peptide.com In many peptides, replacing Met with Nle results in analogs that retain biological activity and have improved chemical stability. peptide.com

Oxidation of Methionine: The sulfur atom in methionine can be easily oxidized to form methionine sulfoxide (B87167) (Met(O)) or methionine sulfone (Met(O2)). This transformation converts the hydrophobic side chain into a more polar one, which often leads to a significant decrease or complete loss of biological activity. acs.orgpnas.org This demonstrates the importance of the hydrophobicity of the methionine side chain for receptor interaction.

Substitution with other residues: Replacing methionine with hydrophilic residues like asparagine can mimic the effect of oxidation and significantly diminish biological function. acs.org Conversely, replacement with a hydrophobic residue like leucine can sometimes preserve function, depending on the specific receptor interactions. acs.org

The following table illustrates the predicted impact of amino acid substitutions on the activity profile of a generic bioactive dipeptide, based on established SAR principles.

| Position | Original Residue | Substitution (X or Y) | Predicted Impact on Activity | Rationale for Change |

| 1 | Leucine | Isoleucine / Valine | Activity likely retained | Conservation of hydrophobicity and similar size. mdpi.com |

| 1 | Leucine | Alanine | Activity may decrease | Reduced side-chain size and hydrophobicity. |

| 1 | Leucine | Phenylalanine | Activity may change | Increased bulk and aromaticity. |

| 1 | Leucine | Serine / Aspartic Acid | Activity likely lost | Introduction of polarity/charge disrupts hydrophobic interactions. |

| 2 | Methionine | Norleucine (Nle) | Activity likely retained; stability increased | Isosteric replacement, removes oxidizable sulfur. peptide.com |

| 2 | Methionine | Methionine Sulfoxide (Met(O)) | Activity likely lost | Increased polarity due to oxidation. acs.org |

| 2 | Methionine | Leucine | Activity may be retained | Conservation of hydrophobicity. acs.org |

| 2 | Methionine | Homoserine O-methyl ether | Activity may be retained or enhanced | Oxygen analog of Met, alters electronic properties but maintains structure. capes.gov.br |

Influence of C-Terminal Ester Modifications on this compound's Biological Profile

The C-terminus of a peptide, like the N-terminus, is a critical site for modification that affects stability, charge, and receptor interaction. nih.govjpt.com In this compound, the C-terminus is a methyl ester (-OMe).

Changing the ester group can modulate the peptide's physicochemical properties, such as lipophilicity and susceptibility to hydrolysis by esterase enzymes. biosynth.com

Ester-to-Amide Substitution: One of the most common C-terminal modifications is the conversion of the ester to a primary amide (-NH2). This change removes the potential for hydrolysis by esterases, increasing the peptide's stability in biological systems. jpt.com Amidation also neutralizes the negative charge that would be present on a free C-terminal carboxyl group at physiological pH, making the peptide more hydrophobic. nih.gov This can enhance membrane permeability and receptor binding affinity, often leading to increased biological activity. jpt.comcreative-peptides.com

Varying the Ester Alkyl Group: Modifying the size of the alkyl group on the ester (e.g., from methyl to ethyl or benzyl) can fine-tune the peptide's lipophilicity. biosynth.com Increasing the size of the alkyl group generally increases hydrophobicity, which can impact solubility, cell penetration, and receptor binding. In some cases, larger ester groups can lead to better activity, while in others, the increased steric bulk may be detrimental. acs.org The C-terminal ester can also function as a prodrug moiety, where cleavage by endogenous esterases releases the active, free-acid form of the peptide. nih.govrsc.org

| C-Terminal Group | General Effect on Profile | Rationale |

| Methyl Ester (-OMe) | Baseline Activity/Stability | Standard protecting group, susceptible to hydrolysis. mdpi.comchem-soc.si |

| Ethyl Ester (-OEt) | Similar or slightly increased lipophilicity | Minor modification, may slightly alter pharmacokinetics. biosynth.com |

| Amide (-NH2) | Increased stability and often activity | Resists enzymatic degradation, neutralizes charge, mimics native peptide bonds. nih.govjpt.com |

| Free Carboxylic Acid (-OH) | Different charge and solubility profile | Introduction of a negative charge can alter receptor interactions. |

Stereochemical Contributions to this compound's Biological or Chemical Properties

Stereochemistry is a critical determinant of a peptide's three-dimensional structure and, consequently, its ability to interact with chiral biological targets like receptors and enzymes. numberanalytics.com Peptides are typically composed of L-amino acids. The introduction of a D-amino acid can have profound effects on the peptide's conformation and biological activity. biopharmaspec.com

For a dipeptide like this compound, four diastereomers are possible: L-Leu-L-Met (L,L), L-Leu-D-Met (L,D), D-Leu-L-Met (D,L), and D-Leu-D-Met (D,D).

Conformational Changes: The native (L,L) isomer will adopt a specific backbone conformation. Introducing a D-amino acid at either position forces a change in the peptide backbone's geometry. For example, an L,D or D,L sequence is more likely to adopt a specific type of β-turn structure than an L,L sequence. This altered conformation can drastically change how the peptide's side chains are presented to a receptor.

Biological Activity: Most biological receptors are stereospecific and have evolved to recognize L-amino acid-containing peptides. As a result, substituting an L-amino acid with its D-enantiomer often leads to a significant reduction or complete loss of biological activity. nih.gov However, there are exceptions. In some cases, a D-amino acid substitution can result in an antagonist from an agonist, or even an agonist with a different selectivity profile. In rare instances, a D-amino acid can enhance activity, often by inducing a more favorable binding conformation or by increasing the peptide's resistance to degradation by proteases, which primarily recognize L-amino acid sequences. biopharmaspec.com For example, studies on muramyl dipeptide showed that L,L and L,D isomers were active, while the D,D isomer was inert. nih.gov

| Diastereomer | Expected Biological Activity | Rationale |

| Boc-L-Leu-L-Met-OMe | Native/Reference Activity | Corresponds to the natural stereochemistry of amino acids in proteins. |

| Boc-L-Leu-D-Met-OMe | Likely Reduced or Altered Activity | Change in stereochemistry at the Met residue alters conformation and receptor fit. numberanalytics.comnih.gov |

| Boc-D-Leu-L-Met-OMe | Likely Reduced or Altered Activity | Change in stereochemistry at the Leu residue alters conformation and receptor fit. numberanalytics.comnih.gov |

| Boc-D-Leu-D-Met-OMe | Likely Inactive or Antagonistic | The "unnatural" enantiomer is often not recognized by biological targets or may bind without activating. nih.govunibs.it |

Compound Name Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(tert-butyloxycarbonyl)-L-leucyl-L-methionine methyl ester |

| fMLP | N-formyl-L-methionyl-L-leucyl-L-phenylalanine |

| Boc-MLF | N-(tert-butyloxycarbonyl)-L-methionyl-L-leucyl-L-phenylalanine |

| Leucine (Leu) | 2-Amino-4-methylpentanoic acid |

| Methionine (Met) | 2-Amino-4-(methylthio)butanoic acid |

| Valine (Val) | 2-Amino-3-methylbutanoic acid |

| Isoleucine (Ile) | (2S,3S)-2-Amino-3-methylpentanoic acid |

| Norleucine (Nle) | 2-Aminohexanoic acid |

| Methionine sulfoxide (Met(O)) | 2-Amino-4-(methylsulfinyl)butanoic acid |

| Acc6 | 1-Aminocyclohexane-1-carboxylic acid |

Mechanistic Investigations of Boc Leu Met Ome S Biological Actions

Identification of Molecular Targets and Binding Interactions for Boc-leu-met-ome

While direct binding studies on this compound are not extensively documented, research on structurally similar compounds, particularly N-Boc-protected peptide analogues of the potent chemoattractant N-formyl-methionyl-leucyl-phenylalanine methyl ester (fMLF-OMe), offers significant clues to its molecular targets. The primary targets implicated are G-protein coupled receptors (GPCRs) on the surface of immune cells, specifically the formyl peptide receptors (FPRs).

The N-terminal tert-butoxycarbonyl (Boc) group is a critical determinant of binding and activity. Unlike the N-formyl group which typically confers potent agonism at FPRs, the Boc group often results in antagonistic properties or a lack of activity. For instance, N-Boc protected tripeptides analogous to fMLF-OMe have been shown to act as antagonists in human neutrophils. nih.gov Specifically, compounds like Boc-Phe-Leu-Phe-Leu-Phe are recognized as chemotactic peptide antagonists. medchemexpress.com This suggests that this compound likely interacts with the ligand-binding pocket of FPRs but fails to induce the conformational change required for receptor activation, thereby competitively inhibiting the binding of endogenous or synthetic agonists.

The interaction is thought to be primarily governed by hydrophobic and steric interactions within the receptor's binding site. The leucine (B10760876) and methionine residues contribute to the binding affinity through their side-chain interactions. However, the bulky Boc group at the N-terminus appears to prevent the key interactions necessary for signal transduction that the smaller formyl group allows. nih.govresearchgate.net

In addition to cell surface receptors, enzymes such as calpains and cathepsins are potential molecular targets for peptides containing the Leu-Met motif. For example, the related compound 4-phenyl-butyryl-Leu-Met-H has been identified as a potent inhibitor of calpain I. allpeptide.com This suggests that this compound could also interact with the active sites of such proteases.

Table 1: Potential Molecular Targets and Nature of Interaction for this compound Based on Analogues

| Potential Molecular Target | Type of Interaction | Evidence from Analogues | Reference |

| Formyl Peptide Receptors (FPRs) | Antagonistic Binding | N-Boc-protected fMLF analogues act as antagonists on human neutrophils. | nih.gov |

| Calpain I | Inhibitory Binding | 4-phenyl-butyryl-Leu-Met-H is a potent inhibitor. | allpeptide.com |

| Cathepsin B and L | Inhibitory Binding | Acetyl-Leu-Leu-Met-H shows marked inhibition of cathepsin B. | allpeptide.com |

| Neutrophil Plasma Membrane | Binding without Activation | N-Boc derivatives of fMLF-OMe analogues show little to no activation of superoxide (B77818) production. | researchgate.net |

Elucidation of Signaling Pathways Modulated by this compound

The modulation of signaling pathways by this compound is intrinsically linked to its interaction with its molecular targets. Given its likely role as an FPR antagonist, this compound would be expected to inhibit the canonical signaling pathways activated by FPR agonists like fMLP.

FPR activation typically leads to the dissociation of heterotrimeric G-proteins into their α and βγ subunits, initiating a cascade of downstream signaling events. ingentaconnect.com These include:

Phospholipase C (PLC) activation , leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Increased intracellular calcium concentration due to IP₃-mediated release from endoplasmic reticulum stores.

Activation of Protein Kinase C (PKC) by DAG and calcium.

Activation of the MAPK/ERK pathway .

By acting as an antagonist, this compound would block the initiation of this cascade. Studies on N-Boc-fMLF analogues have demonstrated their ability to inhibit fMLP-induced chemotaxis, superoxide anion production, and lysozyme (B549824) release in neutrophils, all of which are endpoints of these signaling pathways. nih.gov For example, the chemotactic peptide antagonist Boc-Phe-Leu-Phe-Leu-Phe has been shown to abolish the fMLP-induced release of peptide leukotrienes. medchemexpress.com

Conversely, if this compound interacts with intracellular proteases like calpain, it would modulate the signaling pathways in which these enzymes are involved. Calpain activation is a key event in apoptosis and is triggered by an increase in intracellular calcium levels. nih.gov A synthetic fluorogenic calpain substrate, t-butoxycarbonyl-Leu-Met-7-amino-4-chloromethylcoumarin (Boc-Leu-Met-CMAC), is used to directly assess calpain activity in living cells. thermofisher.com Inhibition of calpain by a compound like this compound could therefore interfere with the apoptotic cascade.

Table 2: Signaling Pathways Potentially Modulated by this compound

| Signaling Pathway | Predicted Effect of this compound | Mechanism | Reference |

| Formyl Peptide Receptor (FPR) Signaling | Inhibition | Antagonistic binding to FPR, preventing G-protein activation by agonists. | nih.govingentaconnect.com |

| Calcium Signaling | Attenuation | Blocks agonist-induced IP₃ production and subsequent calcium release. | nih.gov |

| MAPK/ERK Pathway | Downregulation | Prevents upstream activation signals originating from FPRs. | |

| Calpain-Mediated Apoptosis | Inhibition | Potential direct inhibition of calpain activity. | allpeptide.comnih.govthermofisher.com |

Biochemical Cascade Analysis Triggered by this compound

The biochemical cascades influenced by this compound are a direct consequence of its effects on upstream signaling pathways. As an FPR antagonist, its primary effect is the interruption of the inflammatory cascade normally triggered by N-formylated peptides.

In neutrophils, the binding of agonists to FPRs initiates a cascade of events including:

Chemotaxis : Directed cell migration along a chemical gradient.

Degranulation : The release of antimicrobial proteins and proteases from intracellular granules.

Respiratory Burst : The rapid production of reactive oxygen species (ROS) by the NADPH oxidase complex.

N-Boc protected analogues of fMLF-OMe have been shown to be inactive or inhibitory in assays measuring these functions. nih.govresearchgate.net For example, while N-formyl peptides are potent chemoattractants, their N-Boc counterparts often show no such activity and can inhibit the chemotactic response to agonists. researchgate.net Similarly, the production of superoxide anions, a hallmark of the respiratory burst, is not stimulated by N-Boc derivatives. researchgate.net

In the context of protease inhibition, if this compound targets calpains, it would interfere with the proteolytic cascade associated with apoptosis. Calpains, once activated by elevated calcium, cleave a variety of cellular substrates, leading to the breakdown of cellular architecture. nih.gov By inhibiting calpain, this compound could potentially block these downstream proteolytic events. A 93-kDa twin-domain serpin has been shown to have a regulatory function on the Toll proteolytic signaling cascade by cleaving between Leu and Met residues. nih.gov

Kinetic Studies of Enzyme-Boc-leu-met-ome Interactions

Kinetic studies provide quantitative insights into the interaction between an inhibitor and its target enzyme. While specific kinetic data for this compound is limited, the kinetics of related peptidyl aldehydes and esters with cysteine proteases like calpains and cathepsins have been investigated.

These studies reveal that peptides with a C-terminal methionine residue can be potent inhibitors. For example, peptidyl aldehydes such as 4-phenyl-butyryl-Leu-Met-H and Z-Leu-Met-H are potent competitive inhibitors of calpain I, with inhibitor constants (Ki) in the nanomolar range. allpeptide.com The mode of inhibition for these compounds against cysteine proteases is typically competitive with respect to the substrate. allpeptide.com

The utility of a substrate for an enzyme is dependent on the kinetics of hydrolysis, which is influenced by the substrate's concentration and amino acid sequence. thermofisher.com The fluorogenic substrate t-BOC-Leu-Met-CMAC is specifically designed to measure calpain activity, indicating a favorable kinetic profile for cleavage by this enzyme. thermofisher.com

Based on these findings, it can be inferred that if this compound inhibits enzymes like calpain or cathepsins, it would likely do so in a competitive manner. The affinity of the interaction (represented by the Ki value) would depend on the specific structural features of both the peptide and the enzyme's active site.

Table 3: Kinetic Parameters of Related Peptides as Enzyme Inhibitors

| Inhibitor | Enzyme | Inhibition Constant (Ki) | Mode of Inhibition | Reference |

| 4-phenyl-butyryl-Leu-Met-H | Calpain I | 36 nM | Competitive | allpeptide.com |

| 4-phenyl-butyryl-Leu-Met-H | Calpain II | 50 nM | Competitive | allpeptide.com |

| Acetyl-Leu-Leu-Met-H | Cathepsin B | 100 nM | Competitive | allpeptide.com |

| Acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.5 nM | Competitive | allpeptide.com |

Applications of Boc Leu Met Ome in Academic Research

Use as a Chemical Probe for Enzyme Studies

The interaction of peptides with enzymes is a cornerstone of biochemical research. Boc-Leu-Met-OMe and its derivatives are utilized as chemical probes to investigate enzyme activity, specificity, and kinetics.

A notable application is in the design of fluorogenic substrates for detecting protease activity. thermofisher.comthermofisher.com A derivative, t-BOC-Leu-Met-CMAC, functions as a fluorogenic substrate to measure the activity of calpain, a family of calcium-dependent proteases. thermofisher.comthermofisher.com In this system, the dipeptide is linked to a fluorophore, 7-amino-4-chloromethylcoumarin (B130982) (CMAC), which is quenched. When an active enzyme like calpain cleaves the peptide bond between methionine and the CMAC dye, the fluorophore is released, producing a detectable blue-fluorescent signal. thermofisher.com This allows researchers to quantify enzyme activity in real-time within solutions or living cells, such as measuring calpain activation in hepatocytes. thermofisher.comthermofisher.com

Furthermore, peptides containing the Boc-Leu-Met sequence are synthesized to act as inhibitors for studying enzyme kinetics. For instance, larger peptides incorporating a Boc-protected N-terminus and a methionine residue, such as Boc-Leu-Lys-Arg-Met-Pro-OMe, have been synthesized to investigate their inhibitory effects on human renin. nih.gov Kinetic studies with such peptide inhibitors help determine the mechanism of inhibition (e.g., competitive, uncompetitive, or mixed) and calculate key parameters like the inhibition constant (Ki), providing insight into the enzyme's active site and regulatory mechanisms. nih.govpnas.org These studies are fundamental for understanding how enzymes function and for the rational design of therapeutic agents that target specific enzymes.

| Application Area | Specific Compound/Derivative | Enzyme Studied | Research Finding |

| Fluorogenic Substrate | t-BOC-Leu-Met-CMAC | Calpain | Used to measure calpain activity in hepatocytes via fluorescent signal upon cleavage. thermofisher.comthermofisher.com |

| Enzyme Inhibition | Boc-Leu-Lys-Arg-Met-Pro-OMe | Human Renin | Acted as a potent inhibitor, enabling kinetic studies to determine the inhibition mechanism and constant (Ki). nih.govpnas.org |

| Active Site Mapping | General Peptidic Substrates | Cathepsin B | Kinetic parameters from the cleavage of defined peptide substrates are used to map advantageous interactions within the enzyme's active site. hzdr.de |

Application in Peptide Synthesis as a Building Block or Intermediate

The primary and most widespread application of this compound is as a building block or intermediate in the chemical synthesis of peptides. chemimpex.comgoogle.com In this context, the compound is a pre-formed dipeptide unit that can be incorporated into a longer peptide chain, a strategy often employed in both solution-phase and solid-phase peptide synthesis (SPPS).

The utility of this compound stems from its protecting groups:

The Boc (tert-butoxycarbonyl) group: This acid-labile group protects the N-terminal amino group of leucine (B10760876). This prevents the leucine from reacting out of turn during the coupling of the next amino acid. The Boc group is stable during the coupling reaction but can be easily removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next step of peptide elongation. core.ac.uk

The OMe (methyl ester) group: This group protects the C-terminal carboxyl group of methionine. While esters can be used for C-terminal protection throughout a synthesis, they are typically employed in solution-phase methods or for specific fragments. bachem.com

The synthesis process involves coupling the free carboxyl group of an incoming Boc-protected amino acid to the N-terminal amine of the Leu-Met-OMe dipeptide (after its own Boc group has been removed). core.ac.uk Conversely, the C-terminal methyl ester of this compound can be saponified (hydrolyzed with a base) to reveal a free carboxylic acid, which can then be activated and coupled to the N-terminus of another amino acid or peptide. acs.orgrsc.org This modular approach is crucial for efficiently building complex peptide sequences. chemimpex.com For example, Boc-Leu-Met-containing fragments have been used as intermediates in the synthesis of biologically active peptides, such as inhibitors of the enzyme renin and various chemotactic peptide analogues. nih.govpnas.orgresearchgate.net

| Component | Protecting Group | Function | Cleavage Condition |

| N-Terminus (Leucine) | Boc (tert-butoxycarbonyl) | Prevents unwanted side reactions at the amino group. | Mild acid (e.g., Trifluoroacetic Acid). core.ac.uk |

| C-Terminus (Methionine) | OMe (Methyl Ester) | Protects the carboxylic acid group during coupling. bachem.com | Base-mediated hydrolysis (saponification). acs.org |

Role as a Model Compound for Investigating Peptide Drug Delivery Strategies (pre-clinical)

In the field of pharmaceutics, developing effective drug delivery systems is critical, especially for hydrophobic therapeutic agents that have poor solubility in aqueous environments like the bloodstream. acs.org Peptides are increasingly studied as components of advanced drug delivery vehicles due to their biocompatibility and tunable chemical properties. oncotarget.com While not extensively documented as a primary delivery vehicle itself, the dipeptide this compound serves as an excellent model compound for fundamental, preclinical investigations into peptide-based drug delivery strategies.

Researchers use simple, well-defined peptides to understand the principles of self-assembly and drug encapsulation. A study on the closely related tetrapeptide Boc-Trp-Leu-Trp-Leu-OMe demonstrated that it could self-assemble into nanospheres capable of entrapping a hydrophobic drug, curcumin. acs.orgnih.gov The formation of these nanoparticles is driven by hydrophobic interactions. acs.org

Similarly, this compound, with its hydrophobic leucine and methionine residues and the bulky Boc group, can be used to study:

Self-Assembly Mechanisms: Investigating how simple dipeptides aggregate in different solvents and concentrations to form nanostructures.

Drug-Peptide Interactions: Using spectroscopic and simulation techniques to model how the peptide interacts with and stabilizes hydrophobic drug molecules within a nanoparticle core. acs.org

Formulation Principles: Serving as a simplified system to test how modifications to the peptide sequence or protecting groups affect the size, charge, and stability of drug-loaded nanoparticles.

These preclinical studies provide foundational insights that help in the rational design of more complex peptide-based carriers for targeted cancer therapy and other applications. oncotarget.comnih.gov

Utilization in Analytical Method Development for Peptide Detection

Accurate detection and quantification of peptides and amino acids are essential in proteomics, diagnostics, and quality control for synthetic peptides. This compound is valuable in the development and validation of analytical methods for these purposes.

One significant application is in chiral analysis, which distinguishes between L- and D-amino acids in a peptide. An established method involves hydrolyzing a protein or peptide into its constituent amino acids. These amino acids are then reacted with a standard protected amino acid, such as Boc-L-Leucine, to form dipeptides (e.g., LL- and DL-dipeptides). mdpi.com These diastereomeric dipeptides have different physicochemical properties and can be separated and quantified using chromatographic techniques like RP-HPLC. mdpi.com A well-characterized, high-purity standard like this compound can be used to calibrate and validate these analytical systems.

Furthermore, derivatives of Boc-Leu-Met are directly used in detection assays. As mentioned previously, the fluorogenic substrate t-BOC-Leu-Met-CMAC is a tool developed specifically for the analytical detection of peptidase activity. thermofisher.comthermofisher.com The assay's performance—its sensitivity, linearity, and specificity—is established using known concentrations of the substrate, making it a critical component of the analytical method itself.

Finally, in the context of synthetic peptide manufacturing, simple and pure peptide fragments are often used as standards in purification and analysis workflows. Methodologies for purifying crude synthetic peptides, for instance via solid-phase extraction (SPE) with gradient elution, rely on analytical RP-HPLC to first characterize the mixture. nih.gov A known compound like this compound could serve as a reference standard to optimize the separation conditions for peptides with similar hydrophobic characteristics.

Analytical Methodologies for the Detection and Quantification of Boc Leu Met Ome in Research Matrices

Chromatographic Techniques (HPLC, GC, LC-MS) for Separation and Quantification

Chromatographic methods are central to the analysis of Boc-protected peptides, offering high-resolution separation and enabling precise quantification.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Boc-protected amino acids and peptides. sigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase. For a compound like Boc-leu-met-ome, a C18 column is typically effective. The separation is achieved by a gradient elution, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and gradually increasing the concentration of an organic solvent such as acetonitrile. The Boc protecting group increases the hydrophobicity of the dipeptide, leading to good retention and separation from more polar impurities or starting materials. nih.gov Detection is commonly performed using a UV detector, typically at wavelengths between 210 and 230 nm, where the peptide bond absorbs. The purity of Boc-protected amino acids like Boc-Leu-OH is routinely assessed by HPLC, often showing purities of ≥99.0%. sigmaaldrich.comsigmaaldrich.com Chiral HPLC methods, employing chiral stationary phases (CSPs) like CHIRALPAK IA or IC, can be utilized to separate enantiomers of Boc-protected amino acids and are crucial for ensuring the stereochemical integrity of the synthesized peptides. researchgate.net

Gas Chromatography (GC):

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. While less common for peptides due to their low volatility, GC can be employed for the analysis of smaller, protected amino acid derivatives. For instance, the purity of compounds like Boc-L-Pro-OMe has been determined by GC. vwr.comavantorsciences.com To analyze this compound by GC, derivatization to increase its volatility might be necessary, although the methyl ester group already enhances this property compared to the free acid. A typical GC analysis would involve a capillary column with a suitable stationary phase, and detection would be performed by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS):

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This is a powerful tool for the analysis of Boc-protected peptides in complex mixtures. mdpi.com The LC part separates this compound from other components in the sample matrix. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which generates protonated molecular ions (e.g., [M+H]+) of this compound. The mass analyzer can then be used to confirm the molecular weight of the compound. For quantitative studies, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed to enhance sensitivity and specificity. mdpi.com LC-MS is particularly valuable for identifying and quantifying dipeptides in biological samples, though often requiring derivatization to improve chromatographic behavior and ionization efficiency. mdpi.com

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Key Application for this compound |

| HPLC | C18 | Acetonitrile/Water with TFA or Formic Acid | UV (210-230 nm) | Purity assessment, quantification |

| GC | Capillary Column (e.g., DB-5) | Helium (carrier gas) | FID, MS | Analysis of volatile derivatives |

| LC-MS | C18 | Acetonitrile/Water with Formic Acid | ESI-MS | Identification, quantification in complex matrices |

Mass Spectrometric Approaches for Identification and Quantification in Biological Samples (non-human)

Mass spectrometry (MS) is indispensable for the structural elucidation and quantification of peptides in biological matrices.

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous identification of peptides. After the initial ionization of this compound, the precursor ion is selected and fragmented in a collision cell. The resulting fragment ions are then analyzed to provide sequence information. The fragmentation pattern of peptides is well-characterized, with cleavage of the amide bonds resulting in b- and y-ions, which can be used to confirm the leucine (B10760876) and methionine residues.

For quantification in non-human biological samples, such as in studies of peptide metabolism or distribution in animal models, LC-MS/MS is the method of choice. By using stable isotope-labeled internal standards (e.g., this compound containing 13C or 15N), highly accurate and precise quantification can be achieved through isotope dilution mass spectrometry. This approach corrects for variations in sample preparation and instrument response. The development of targeted metabolomic approaches, sometimes involving derivatization, allows for the analysis of a large number of amine-containing compounds, including dipeptides, in tissues. mdpi.com

Spectrophotometric and Fluorometric Assays for this compound Detection

Spectrophotometric and fluorometric assays offer simpler and often higher-throughput alternatives to chromatographic methods for specific applications.

Spectrophotometric Assays:

While a specific, direct spectrophotometric assay for this compound is not widely reported, general methods for peptide quantification could be adapted. For instance, the absorbance of the peptide bond in the far-UV region (around 214 nm) can be used for concentration estimation, although this is prone to interference from other absorbing compounds. Another approach could involve the derivatization of the peptide to produce a colored product. However, these methods would lack the specificity of chromatographic techniques. Near-infrared (NIR) spectroscopy has been explored for the sequence-dependent analysis of Boc-protected di- and tripeptides, showing the potential for quantitative evaluation based on characteristic amide bond absorbances. rsc.org

Fluorometric Assays:

A highly specific and sensitive method for detecting the cleavage of the Leu-Met bond involves the use of a fluorogenic substrate. A commercially available reagent, CMAC, t-BOC-Leu-Met (7-Amino-4-Chloromethylcoumarin, t-BOC-L-Leucyl-L-Methionine amide), is designed for this purpose. fishersci.bethermofisher.comthermofisher.com This substrate itself is weakly fluorescent. However, upon enzymatic cleavage of the amide bond between methionine and the fluorophore by certain peptidases, the highly fluorescent 7-amino-4-chloromethylcoumarin (B130982) is released. thermofisher.com This results in a significant increase in fluorescence, which can be monitored to determine enzyme activity. While this is an indirect method for detecting a sequence related to this compound, it highlights the utility of fluorogenic probes in peptide research. The uncleaved substrate has an excitation/emission maximum of approximately 330/403 nm, while the cleaved, fluorescent product has an excitation/emission maximum of about 351/430 nm. fishersci.be

| Assay Type | Principle | Wavelengths (Excitation/Emission or Absorbance) | Applicability to this compound |

| Spectrophotometry (UV) | Peptide bond absorbance | ~214 nm | General quantification, lacks specificity |

| Fluorometry (Indirect) | Enzymatic cleavage of a fluorogenic substrate | Ex/Em: ~351/430 nm (for cleaved product) | Detection of Leu-Met cleavage, not the intact dipeptide |

Method Validation for Academic Research Applications (e.g., specificity, sensitivity, linearity, accuracy, precision)

For any quantitative analytical method to be reliable, it must be validated for its intended purpose. In an academic research setting, key validation parameters include specificity, sensitivity, linearity, accuracy, and precision.

Specificity: This ensures that the analytical signal is solely due to the analyte of interest (this compound) and not from other components in the sample matrix, such as impurities, degradation products, or other metabolites. For chromatographic methods, specificity is demonstrated by separating the analyte peak from all other peaks. For MS, specificity is achieved by monitoring unique precursor and fragment ions.

Sensitivity: The sensitivity of an analytical method is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For LC-MS methods analyzing dipeptides, LOQs in the nanomolar range have been reported. mdpi.com

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards of known concentrations and performing a linear regression of the response versus concentration. The correlation coefficient (r²) should be close to 1.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery. For dipeptide analysis in biological matrices, acceptable recoveries are often in the range of 70-135%. mdpi.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). For quantitative analysis of dipeptides, RSD values of less than 10% are considered good.

Validation of analytical methods for Boc-protected amino acid derivatives is a critical step, and guidelines such as those from the International Council for Harmonisation (ICH) are often followed, even in research settings, to ensure data quality and reliability. researchgate.net

Computational and Theoretical Studies on Boc Leu Met Ome

Molecular Docking and Dynamics Simulations of Boc-leu-met-ome with Target Molecules

While specific molecular docking and dynamics simulations for this compound were not found in the provided search results, the principles of these computational techniques are well-established for studying peptide-protein interactions. Molecular docking predicts the preferred orientation of a ligand (in this case, this compound or its analogs) when bound to a target molecule, typically a protein receptor. This method is crucial in drug discovery and understanding biological processes. For instance, docking studies have been successfully used to understand the binding of various dipeptide and tripeptide inhibitors to enzymes like Dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE). genscript.comnih.govfrontiersin.org

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.orgresearchgate.netelifesciences.orgnih.gov These simulations can reveal conformational changes, interaction stability, and the influence of solvent on the peptide-protein complex. For example, MD simulations have been employed to study the conformational stability of stapled peptides and the dynamic landscape of enzymes like protein methyltransferase SETD8. acs.orgelifesciences.orgnih.gov In the context of this compound, MD simulations could elucidate how it interacts with a specific target, the stability of these interactions, and the conformational changes it undergoes upon binding.

A typical workflow for such a study would involve:

Preparation of Structures: Obtaining or building 3D structures of this compound and the target molecule.

Molecular Docking: Using software like AutoDock or Glide to predict the binding pose of this compound within the active or allosteric site of the target.

System Setup for MD: Placing the docked complex in a simulated environment (e.g., a water box with ions) to mimic physiological conditions.

MD Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis: Analyzing the trajectory to understand binding stability, key interacting residues, and conformational changes.

Quantum Chemical Calculations on this compound's Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules, providing insights that are not easily accessible through experimental methods alone. nih.govphysics.gov.azresearchgate.netoup.combsu.edu.az For a dipeptide like this compound, these calculations can determine various parameters that govern its structure and reactivity.

Methods such as Density Functional Theory (DFT) and semi-empirical methods (like PM3) are commonly used. nih.govresearchgate.netbsu.edu.az These calculations can yield information on:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Parameters: Distribution of electron density, partial atomic charges, and dipole moments. physics.gov.azresearchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability. researchgate.netbsu.edu.az